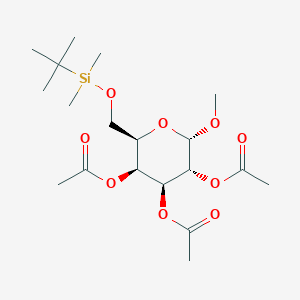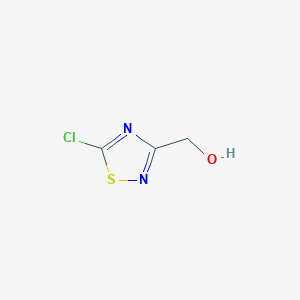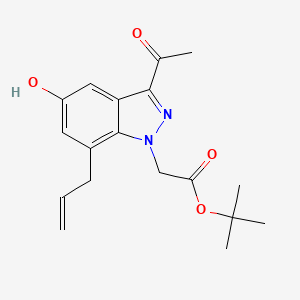
2-(4-Iodophenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with an iodophenyl group at the 2-position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by iodination. One common method is the reaction of o-phenylenediamine with 4-iodobenzil in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodophenyl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenyl)quinoxaline, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 2-(4-phenylphenyl)quinoxaline .
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Iodophenyl)quinoxaline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. For example, it can inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs . The exact pathways involved vary depending on the biological context and the specific derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
2-(4-Iodophenyl)quinoxaline can be compared with other quinoxaline derivatives, such as:
2-Phenylquinoxaline: Lacks the iodine substituent and may have different reactivity and biological activity.
2-(4-Bromophenyl)quinoxaline: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
2-(4-Chlorophenyl)quinoxaline:
The uniqueness of this compound lies in the presence of the iodine atom, which can be leveraged for specific chemical transformations and applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C14H9IN2 |
|---|---|
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
2-(4-iodophenyl)quinoxaline |
InChI |
InChI=1S/C14H9IN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
InChI-Schlüssel |
SLSYRMSSLJBOJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)



![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)







